molecular formula C14H8BrN3O3 B5756653 5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 622-18-4

5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5756653
CAS No.: 622-18-4
M. Wt: 346.13 g/mol
InChI Key: QQALYURNVIZPEL-UHFFFAOYSA-N
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Description

5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 5-(2-bromophenyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: Explored for its potential as a fluorescent probe in biological imaging.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • 5-(2-fluorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • 5-(2-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This can influence its biological activity and its suitability for various applications.

Properties

IUPAC Name

5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3/c15-12-4-2-1-3-11(12)14-16-13(17-21-14)9-5-7-10(8-6-9)18(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQALYURNVIZPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358052
Record name 5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-18-4
Record name 5-(2-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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